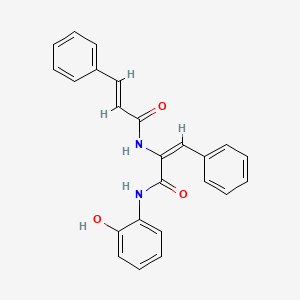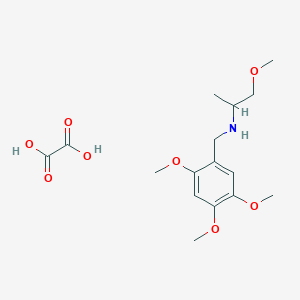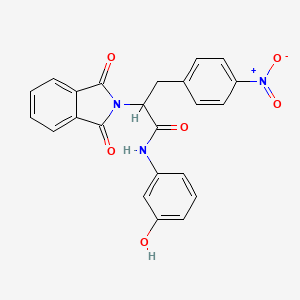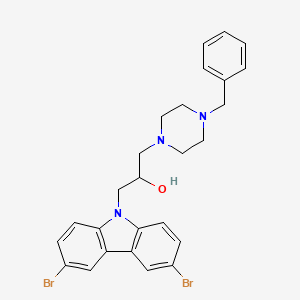
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide, also known as CAPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CAPA belongs to the class of acrylamide derivatives and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Moreover, 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has been shown to possess biochemical and physiological effects in various cell types and animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It is also stable and can be stored for a long time without degradation. Moreover, 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations for lab experiments with 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, the optimal dosage and administration route of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide for therapeutic applications are not yet established.
Direcciones Futuras
There are several future directions for research on 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide. First, the mechanism of action of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide needs to be further elucidated to understand its therapeutic potential fully. Second, the optimal dosage and administration route of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide for therapeutic applications need to be established. Third, the efficacy and safety of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide need to be tested in animal models and clinical trials. Fourth, the potential synergistic effects of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide with other drugs or therapies need to be investigated. Fifth, the development of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide analogs with improved pharmacokinetic and pharmacodynamic properties is warranted.
Conclusion:
In conclusion, 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its biochemical and physiological effects. 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide, including the elucidation of its mechanism of action, establishment of optimal dosage and administration route, testing of efficacy and safety in animal models and clinical trials, investigation of potential synergistic effects, and development of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide analogs with improved properties.
Métodos De Síntesis
The synthesis method of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide involves the condensation reaction between cinnamoyl chloride and 2-amino-3-phenylpropanoic acid, followed by the reaction with 2-hydroxybenzaldehyde. The final product is obtained through the purification process using column chromatography. The purity of 2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxyphenyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-22-14-8-7-13-20(22)26-24(29)21(17-19-11-5-2-6-12-19)25-23(28)16-15-18-9-3-1-4-10-18/h1-17,27H,(H,25,28)(H,26,29)/b16-15+,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNABCWVANCIP-AOAKWNDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(2-hydroxyphenyl)-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B5128440.png)
![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5128451.png)


![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5128467.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)

![1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
